molecular formula C28H25F3N6O B1666062 Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)- CAS No. 943319-87-7

Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-

Cat. No.: B1666062
CAS No.: 943319-87-7
M. Wt: 518.5 g/mol
InChI Key: KWRBKHJXXYLTAA-UHFFFAOYSA-N
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Description

The compound "Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-" (hereafter referred to as Compound A) is a structurally complex benzamide derivative featuring a fused imidazopyridazine core, an ethynyl linker, a methyl group at position 4, and a trifluoromethylphenylpiperazine moiety (Figure 1). Its synthesis involves multi-step reactions, including Sonogashira coupling for the ethynyl bridge and subsequent functionalization of the piperazinylmethyl group . The crystalline form of Compound A and its monohydrochloride salt have been characterized, confirming its stability and pharmaceutical relevance .

Properties

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N6O/c1-19-4-5-21(15-20(19)7-9-24-17-33-26-3-2-10-34-37(24)26)27(38)35-23-8-6-22(25(16-23)28(29,30)31)18-36-13-11-32-12-14-36/h2-6,8,10,15-17,32H,11-14,18H2,1H3,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRBKHJXXYLTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCNCC3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943319-87-7
Record name AP-24567
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943319877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AP-24567
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EMP4AZ4U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Benzamide, specifically the compound 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)- , is known for its potent biological activity, particularly as a multi-targeted receptor tyrosine kinase inhibitor. This compound is more commonly referred to as Ponatinib (AP24534), which has gained attention for its efficacy in treating certain types of cancers, particularly chronic myeloid leukemia (CML).

  • IUPAC Name : N-[3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide
  • CAS Number : 943319-70-8
  • Molecular Formula : C29H27F3N6O
  • Molecular Weight : 532.56 g/mol

Ponatinib acts primarily as a pan-BCR-ABL inhibitor , targeting the BCR-ABL fusion protein that is responsible for the pathogenesis of CML. It demonstrates high potency against both wild-type and mutant forms of this protein, notably the T315I mutation, which is often resistant to other treatments. The inhibition of BCR-ABL results in decreased proliferation and survival of leukemic cells.

Biological Activity

Research has shown that Ponatinib exhibits significant biological activity through several mechanisms:

  • Inhibition of Tyrosine Kinases :
    • Ponatinib inhibits the in vitro activity of various tyrosine kinases with IC50 values ranging from 0.10.1 to 2020 nM, including:
      • ABL (0.4 nM)
      • T315I mutant ABL (2.0 nM)
      • VEGFR, PDGFR, FGFR, and others .
  • Antitumor Effects :
    • In preclinical studies, Ponatinib significantly reduced tumor sizes in models expressing native or T315I mutant BCR-ABL compared to control groups .
  • Clinical Efficacy :
    • Clinical trials have demonstrated that Ponatinib is effective in patients with CML who are resistant or intolerant to prior therapies. Its ability to overcome mutation-based resistance makes it a critical option in treatment protocols .

Case Studies and Clinical Trials

Several studies highlight the effectiveness of Ponatinib in treating CML:

  • O'Hare et al. (2009) : Demonstrated that Ponatinib effectively inhibits the T315I mutant form of BCR-ABL in vitro and in vivo models .
  • Gozgit et al. (2011) : Reported on the compound's potent activity against FLT3-driven acute myeloid leukemia, indicating its broader applicability beyond CML .

Toxicity and Side Effects

Despite its efficacy, Ponatinib is associated with several side effects, including:

  • Cardiovascular events (e.g., hypertension)
  • Pancreatitis
  • Myelosuppression

Monitoring and management strategies are essential for patients undergoing treatment with this compound.

Summary Table of Biological Activity

PropertyValue
Target KinasesBCR-ABL, T315I mutant ABL
IC50 ValuesABL: 0.4 nM; T315I: 2.0 nM
Tumor Size ReductionSignificant in preclinical models
Clinical ApplicationEffective for CML resistant cases
Notable Side EffectsCardiovascular issues, pancreatitis

Scientific Research Applications

The compound "Benzamide, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-" is also known as ponatinib hydrochloride . This drug has applications in cancer treatment, specifically for chronic myeloid leukemia (CML) .

Scientific Research Applications

Ponatinib is a potent pan-inhibitor of BCR-ABL, including the T315I mutation, which is a mutation that causes resistance to currently approved agents for CML treatment . The drug's design incorporates a carbon-carbon triple bond linker, which allows it to overcome the increased bulk of the Ile315 side chain .

Efficacy Against BCR-ABL Kinase

Ponatinib inhibits the kinase activity of both native BCR-ABL and the T315I mutant with low nanomolar (nM) IC50 values . It also potently inhibits the proliferation of corresponding Ba/F3-derived cell lines .

In vivo Studies

In studies involving mice injected intravenously with BCR-ABL(T315I) expressing Ba/F3 cells, daily oral administration of ponatinib significantly prolonged their survival . This suggests the potential for ponatinib to be an effective treatment for CML, including in patients who are resistant to other therapies .

Alternative Chemical Names

Comparison with Similar Compounds

Structural Analogues

Compound A shares key structural motifs with several benzamide-based therapeutics and experimental molecules. A comparative analysis is outlined below:

Compound Core Structure Key Substituents Reported Activity Reference
Compound A Imidazo[1,2-b]pyridazine - Ethynyl linker
- 4-Methylbenzamide
- Trifluoromethylphenylpiperazine
Not explicitly stated; hypothesized kinase inhibition
CTPB (Compound 6) Benzamide - Ethoxy group
- Pentadecyl chain
- Trifluoromethylphenyl
p300 HAT activator; anticancer activity in HeLa cells
Ponatinib Pyrido[3,4-d]pyrimidine - Ethynyl linker
- Trifluoromethylphenyl
- Imatinib-derived kinase inhibitor
Bcr-Abl kinase inhibitor; used in CML treatment
Compound 39 (imidazopyridazine) Imidazo[1,2-b]pyridazine - Methylsulfinylphenyl
- Methylsulfonylphenyl
Antimalarial activity (plasmodial kinase inhibition)
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Imidazo[1,2-a]pyridine - Bromo substituent
- Fluorophenyl
Synthetic intermediate; structural characterization only

Key Observations :

  • Core Heterocycles : Unlike CTPB or Ponatinib, Compound A employs an imidazopyridazine core, which enhances π-π stacking interactions in kinase binding pockets . The ethynyl linker in Compound A and Ponatinib improves conformational rigidity, a critical factor in target selectivity .
  • Trifluoromethyl Groups : The trifluoromethyl group in Compound A and CTPB enhances metabolic stability and membrane permeability, a common strategy in drug design .
  • Piperazine Moieties : The piperazinylmethyl group in Compound A may improve solubility and modulate CNS penetration, similar to imatinib’s piperazine derivatives .
Physicochemical Properties
Property Compound A CTPB Ponatinib
Molecular Weight ~600 g/mol* ~550 g/mol 569 g/mol
LogP ~3.5 (estimated) 6.2 4.5
Water Solubility Low (crystalline) Low Moderate
Key Functional Groups Trifluoromethyl, piperazine Trifluoromethyl, pentadecyl Trifluoromethyl, pyridopyrimidine

*Estimated based on structural similarity to .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Structural Assembly via Sonogashira Coupling

The convergent synthesis of ponatinib hinges on a palladium-catalyzed Sonogashira cross-coupling reaction between two key intermediates:

  • Imidazopyridazine acetylene derivative : 3-ethynylimidazo[1,2-b]pyridazine
  • Benzamide halide precursor : 4-methyl-3-iodo-N-(4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl)benzamide

Reaction conditions from patent US9493470B2 specify:

  • Catalyst system: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%)
  • Base: Triethylamine (3 equivalents)
  • Solvent: Tetrahydrofuran (THF)/diisopropylethylamine (DIPEA) mixture (4:1 v/v)
  • Temperature: 60°C for 12 hours

Under these parameters, the reaction achieves 82–87% yield, with residual palladium content reduced to <10 ppm through subsequent activated charcoal treatment.

Table 1: Optimization of Sonogashira Coupling Conditions

Parameter Tested Range Optimal Value Impact on Yield
Catalyst Loading 1–10 mol% Pd 5 mol% Pd Maximizes turnover
Solvent Polarity THF vs. DMF vs. DCM THF/DIPEA (4:1) Prevents side reactions
Reaction Time 6–24 hours 12 hours Balances conversion vs. degradation

Synthesis of Key Intermediates

Imidazopyridazine Acetylene Derivative

The imidazo[1,2-b]pyridazine core is synthesized through a cyclocondensation reaction between 3-aminopyridazine and α-bromoketones, followed by bromination and elimination:

  • Cyclocondensation :
    $$ \text{C}5\text{H}5\text{N}3 + \text{BrCH}2\text{COR} \xrightarrow{\text{EtOH, Δ}} \text{Imidazo[1,2-b]pyridazine} $$ (78% yield)
  • Bromination : NBS in CCl₄ introduces bromide at position 3
  • Alkyne Formation : Treatment with trimethylsilylacetylene under Negishi conditions
Benzamide Halide Precursor

The benzamide fragment is constructed via sequential:

  • Ullmann coupling to install the trifluoromethyl group
  • Buchwald-Hartwig amination for piperazine incorporation
  • Final iodination using N-iodosuccinimide (NIS)

Critical purification steps include silica gel chromatography (hexane/EtOAc gradient) and recrystallization from methanol/water.

Crystallization and Polymorph Control

Hydrochloride Salt Formation

Patent WO2014093579A2 details the conversion of freebase ponatinib to its mono-hydrochloride salt to improve aqueous solubility (from 0.12 mg/mL to 2.8 mg/mL):

  • Acidification : Treat ponatinib freebase with 1.1 eq HCl in IPA/water
  • Seeding : Add crystalline Form A seeds at 40°C
  • Cooling : Gradual cooling to 5°C over 6 hours
  • Filtration : Isolate crystals with <1% residual solvent

Table 2: Characterization of Ponatinib Hydrochloride Polymorphs

Form XRD Peaks (2θ) Melting Point Solubility (mg/mL)
A 6.8°, 13.6°, 20.5° 218°C 2.8
B 5.9°, 11.8°, 17.7° 205°C 1.2

Process Optimization and Scalability

Palladium Removal Strategies

Residual Pd levels pose critical quality control challenges. US9493470B2 discloses a three-stage purification protocol:

  • Chelation : Stir crude product with 10% w/w EDTA disodium salt
  • Adsorption : Treat with activated carbon (Norit SX Ultra) at 50°C
  • Crystallization : Precipitate product while leaving Pd in mother liquor

This reduces Pd content from 450 ppm to 8 ppm, meeting ICH Q3D guidelines.

Solvent System Optimization

Screening of 12 solvent combinations revealed:

  • Best for coupling : THF/DIPEA (4:1) – 86% yield
  • Worst : DMF/Et₃N – 52% yield with 15% decomposition

Azeotropic distillation with toluene proved optimal for water-sensitive steps, maintaining reaction moisture <0.1%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazopyridazine H), 8.15 (d, J=8.4 Hz, 1H, benzamide H), 4.28 (s, 2H, piperazinyl CH₂)
  • HPLC Purity : 99.4% (Zorbax SB-C18, 0.1% TFA/ACN gradient)
  • HRMS : [M+H]⁺ calc. 569.2321, found 569.2318

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) showed:

  • Degradation : <0.5% total impurities
  • Maintained crystallinity : No form conversion by PXRD

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

A closed-loop Pd recovery system using:

  • Filtration : Remove spent catalyst via 0.2 μm PTFE membranes
  • Electrowinning : Recover >95% Pd(0) from filtrate
  • Reactivation : Treat with Cl₂ gas to regenerate PdCl₂

This reduces Pd consumption by 70% in multi-kilogram batches.

Environmental Impact Mitigation

  • Solvent Recovery : 98% THF and 92% IPA recycled via fractional distillation
  • Waste Stream Treatment : Biodegradation of piperazine byproducts using Pseudomonas putida strains

Q & A

Q. Table 1. Comparative cytotoxic activity of benzamide derivatives

CompoundCell LineIC₅₀ (mM)Target Affinity (kcal/mol)
This benzamide HeLa0.8−72.06
Hydroxyurea (control)HeLa4.3−32.15

Q. Table 2. ADMET properties prediction

ParameterValueImplication
logP 3.2Moderate lipophilicity
Caco-2 permeability 22.5 nm/sModerate absorption
hERG inhibition Low riskCardiotoxicity unlikely

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-
Reactant of Route 2
Reactant of Route 2
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-

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